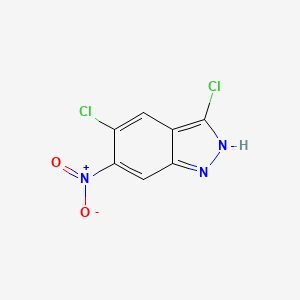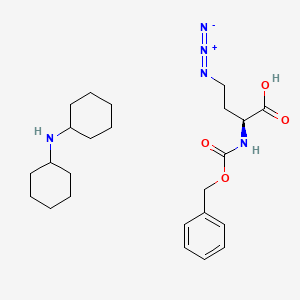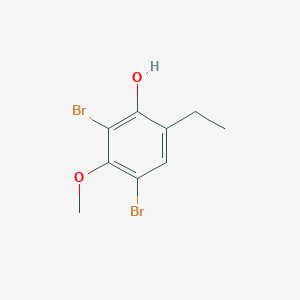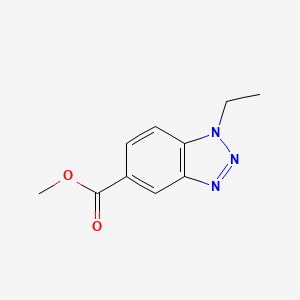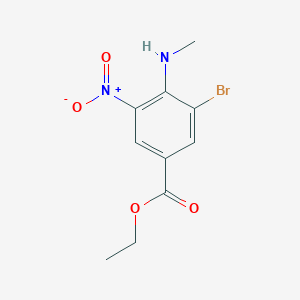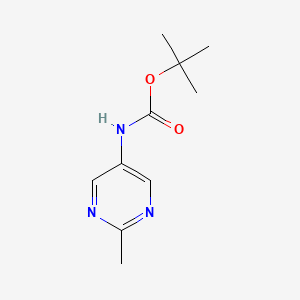
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. Inhibition of BTK by (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester leads to the inhibition of downstream signaling pathways, resulting in apoptosis (programmed cell death) of B-cells.
Efectos Bioquímicos Y Fisiológicos
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to be effective in inducing apoptosis of B-cells in preclinical studies. It has also been shown to inhibit the proliferation of B-cells and disrupt the microenvironment that supports the survival of malignant B-cells. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to have minimal effects on T-cells and natural killer cells, which are important components of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has several advantages for lab experiments, including its specificity for BTK and its ability to induce apoptosis of B-cells. However, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
For (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential for the treatment of other B-cell malignancies. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment.
Aplicaciones Científicas De Investigación
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has shown promising results in preclinical studies and has entered clinical trials for the treatment of B-cell malignancies. In a phase 1 study, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester was well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has also been shown to be effective in combination with other drugs, such as venetoclax, in preclinical studies.
Propiedades
IUPAC Name |
tert-butyl N-(2-methylpyrimidin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-11-5-8(6-12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGFBHSIALEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
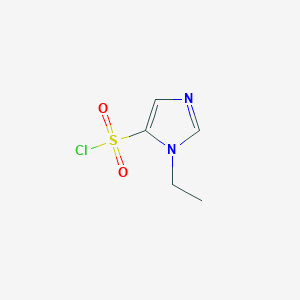
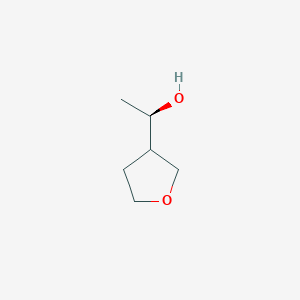
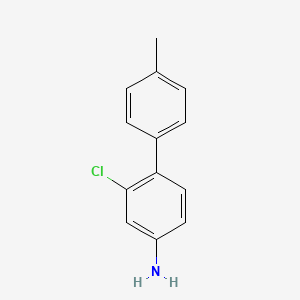
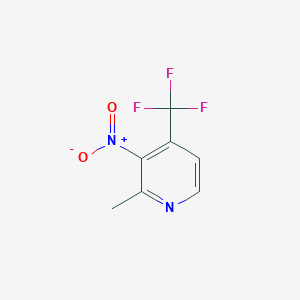
![2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride](/img/structure/B1431411.png)
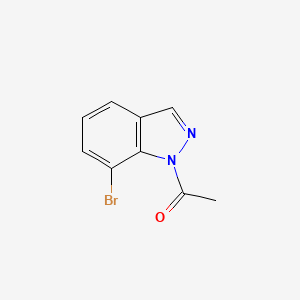
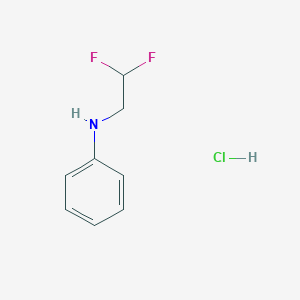
![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
